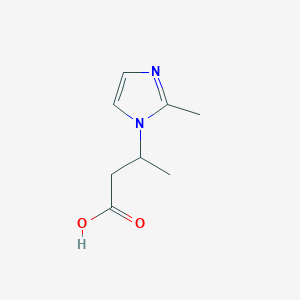

3-(2-methyl-1H-imidazol-1-yl)butanoic acid

Descripción general

Descripción

3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol . This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a butanoic acid chain. The presence of the imidazole ring makes this compound interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid typically involves the formation of the imidazole ring followed by the attachment of the butanoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methyl-1H-imidazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can be achieved through several methodologies, including one-pot reactions that yield high purity and efficiency. For instance, a method involving the condensation of methyl-4-chloro butyrate with imidazole derivatives has been documented, showcasing an eco-friendly approach with significant yields .

Biological Applications

2.1 Radiopharmaceuticals

One of the prominent applications of this compound is its use in radiopharmaceuticals for bone imaging. A study highlighted the synthesis of novel technetium-99m-labeled compounds derived from this acid, demonstrating superior bone uptake efficiency compared to other agents. The biodistribution studies indicated that these compounds exhibited significant uptake in bones, kidneys, and liver, making them suitable candidates for diagnostic imaging in nuclear medicine .

Table 1: Biodistribution Data of Radiolabeled Compounds

| Compound | Bone Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) |

|---|---|---|---|

| 99mTc-MIPrDP | 19.6 at 120 min | 3.21 | 0.32 |

| 99mTc-IPrDP | 11.14 | 4.45 | 1.14 |

2.2 Antitumor Activity

Additionally, compounds similar to this compound have been investigated for their antitumor properties. Research indicates that imidazole derivatives can inhibit tumor growth through various mechanisms, including modulation of metabolic pathways and interaction with specific cellular receptors .

Pharmacological Properties

The pharmacological profile of this compound suggests potential therapeutic benefits due to its ability to interact with biological targets effectively. Studies have shown that it may possess anti-inflammatory and analgesic properties, contributing to its application in pain management therapies .

Case Studies

Case Study 1: Bone Imaging Agent Development

A comprehensive study focused on the development of a new bone imaging agent utilizing technetium-99m labeled with this compound demonstrated enhanced imaging capabilities over conventional agents. The results indicated improved clearance rates from soft tissues and a favorable bone-to-soft tissue uptake ratio, which is critical for accurate imaging diagnostics .

Case Study 2: Antitumor Efficacy Assessment

Another investigation evaluated the efficacy of imidazole derivatives, including those based on this compound, against various cancer cell lines. The results showed significant cytotoxic effects on specific tumor types, suggesting a promising avenue for further research into novel anticancer therapies .

Mecanismo De Acción

The mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies . The compound can also interact with proteins and nucleic acids, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-imidazol-1-yl)benzoic acid: Another imidazole derivative with different functional groups attached to the imidazole ring.

2-Methylimidazole: A simpler imidazole derivative without the butanoic acid chain.

Uniqueness

3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is unique due to the combination of the imidazole ring and the butanoic acid chain

Actividad Biológica

3-(2-Methyl-1H-imidazol-1-yl)butanoic acid, also known by its CAS number 98009-61-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, neuroprotective effects, and other pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring, which is known for its diverse biological activities. The presence of the butanoic acid moiety enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Research has indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of various imidazole compounds in inhibiting cancer cell proliferation across multiple cancer types. The compound's mechanism of action appears to involve the modulation of cell migration, invasion, and angiogenesis, crucial processes in cancer metastasis.

Case Studies and Findings

-

In Vitro Studies :

- A study evaluated the antiproliferative effects of imidazole derivatives on melanoma cell lines (A375 and B16). The results indicated that some analogs exhibited IC50 values comparable to standard chemotherapeutics like sorafenib, suggesting promising anticancer potential .

- Another investigation focused on the inhibition of focal adhesion kinase (FAK), a critical player in cancer progression. The imidazole derivatives demonstrated significant inhibition of FAK activity, leading to reduced cell motility and invasiveness .

- Molecular Docking Studies :

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. Imidazole compounds have been linked to the modulation of amyloid-beta peptide production, which is crucial in the pathogenesis of Alzheimer's disease.

Research Insights

- A patent described the use of imidazole compounds for treating neurodegenerative disorders by inhibiting amyloid-beta peptide formation. This suggests that this compound could play a role in developing therapies for conditions like Alzheimer's disease .

Pharmacological Implications

The pharmacological profile of this compound extends beyond anticancer and neuroprotective effects:

- Antimicrobial Activity : Some studies have indicated that imidazole derivatives possess antibacterial properties, potentially making them candidates for treating infections caused by resistant bacterial strains .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-(2-methylimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(5-8(11)12)10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZTXWPXVXFETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389231 | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98009-61-1 | |

| Record name | β,2-Dimethyl-1H-imidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98009-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.